molecular formula C5H6ClF2N3 B12940316 4-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine CAS No. 2484774-19-6

4-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B12940316
CAS No.: 2484774-19-6
M. Wt: 181.57 g/mol
InChI Key: NOHJETOKAFGSFE-UHFFFAOYSA-N
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Description

4-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyrazole ring substituted with chloro, difluoromethyl, and methyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine typically involves multiple steps, including the formation of the pyrazole ring and subsequent substitution reactions. One common method involves the reaction of 4-chloro-3-(difluoromethyl)phenyl isocyanate with appropriate precursors under controlled temperature conditions . The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and organoboron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s difluoromethyl group can enhance its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-(trifluoromethyl)phenyl derivatives: These compounds share structural similarities but differ in the number of fluorine atoms.

    Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.

Uniqueness

4-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific combination of chloro, difluoromethyl, and methyl groups, which confer distinct chemical and biological properties. Its difluoromethyl group, in particular, enhances its stability and reactivity compared to other similar compounds .

Properties

CAS No.

2484774-19-6

Molecular Formula

C5H6ClF2N3

Molecular Weight

181.57 g/mol

IUPAC Name

4-chloro-5-(difluoromethyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C5H6ClF2N3/c1-11-5(9)2(6)3(10-11)4(7)8/h4H,9H2,1H3

InChI Key

NOHJETOKAFGSFE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)F)Cl)N

Origin of Product

United States

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